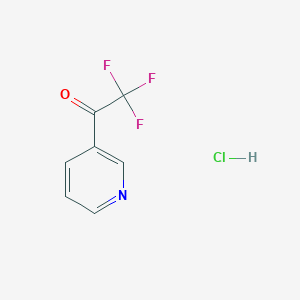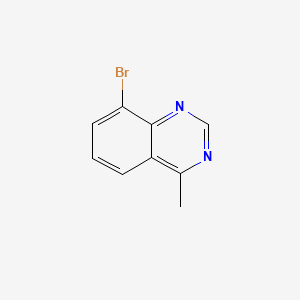![molecular formula C6H4ClN3 B1403498 2-Chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1363383-25-8](/img/structure/B1403498.png)
2-Chloropyrrolo[2,1-f][1,2,4]triazine
概要
説明
2-Chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
2-Chloropyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
作用機序
Target of Action
The primary targets of 2-Chloropyrrolo[2,1-f][1,2,4]triazine are kinases , which are enzymes that play a crucial role in the regulation of cell development . Specifically, this compound has been found to target the fibroblast growth factor receptors (FGFR) and the epidermal growth factor receptor (EGFR) , both of which belong to the family of tyrosine receptor kinases.
Biochemical Pathways
The inhibition of kinases by this compound affects several biochemical pathways. These pathways are involved in fundamental processes such as cell development , proliferation, differentiation, and division . The disruption of these pathways can lead to downstream effects such as the inhibition of cancer cell growth.
Pharmacokinetics
It is known that similar compounds, such as c-nucleosides, have shown enhanced metabolism and pharmacokinetic properties compared to n-nucleosides .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on kinases. By inhibiting these enzymes, the compound disrupts normal cell signaling pathways, potentially leading to the inhibition of cancer cell growth .
生化学分析
Biochemical Properties
2-Chloropyrrolo[2,1-f][1,2,4]triazine plays a significant role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates, a process crucial for various cellular functions. This compound interacts with the ATP-binding sites of kinases, thereby inhibiting their activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase active site .
Cellular Effects
The effects of this compound on cells are profound, particularly in cancer cells. This compound has been shown to inhibit cell proliferation by targeting kinases involved in cell signaling pathways, such as the EGFR and VEGFR pathways . By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can affect gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of kinases, forming hydrogen bonds with key residues such as Asp127 and Cys129 . This binding inhibits the kinase’s ability to phosphorylate its substrates, thereby disrupting downstream signaling pathways. Furthermore, this compound can modulate gene expression by inhibiting transcription factors that regulate the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent effects on cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of tumor growth in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The compound can also affect metabolic flux by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites such as pyruvate and lactate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high kinase activity, such as tumors, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with kinases and other enzymes, while in the nucleus, it can modulate the activity of transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
From Pyrrole Derivatives: One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions.
Via Bromohydrazone: Another approach includes the use of bromohydrazone intermediates, which undergo cyclization to form the desired triazine ring.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines .
化学反応の分析
Types of Reactions: 2-Chloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can exhibit different biological activities .
類似化合物との比較
Pyrrolo[2,1-f][1,2,4]triazine: This parent compound shares the same fused ring system but lacks the chlorine substituent.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: This compound has an additional chlorine atom, which can alter its reactivity and biological activity.
4-Chloropyrrolo[2,1-f][1,2,4]triazine: Similar in structure but with the chlorine atom at a different position, affecting its chemical properties.
Uniqueness: 2-Chloropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in the development of targeted therapies and other applications .
特性
IUPAC Name |
2-chloropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBYYANMFBLKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)


![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)

![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)

![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)
![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)

